1-(1-Cyclopropylideneethyl)-4-methoxybenzene
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Overview
Description
1-(1-Cyclopropylideneethyl)-4-methoxybenzene is an organic compound characterized by a cyclopropylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylideneethyl)-4-methoxybenzene typically involves the cyclopropanation of methylenecyclopropanes. A common method includes the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones . This reaction is carried out under mild conditions, with hydrazones serving as carbanion equivalents, resulting in high yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of palladium-catalyzed reactions and the use of hydrazones can be scaled up for larger production, ensuring good functional group compatibility and high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropylidene group into a cyclopropyl group.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylidene ketones or aldehydes.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Cyclopropylideneethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methoxybenzene involves its interaction with various molecular targets. The cyclopropylidene group is highly reactive due to ring strain, making it a good candidate for reactions involving nucleophiles and electrophiles. The methoxy group on the benzene ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Cyclopropylideneethylbenzene: Similar structure but lacks the methoxy group.
Cyclopropylidenemethylbenzene: Another related compound with a different substitution pattern.
Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methoxybenzene is unique due to the presence of both the cyclopropylidene group and the methoxy-substituted benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
534619-05-1 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-cyclopropylideneethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-9(10-3-4-10)11-5-7-12(13-2)8-6-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
COLBJOXIIRRWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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